molecular formula C19H15ClN2O5S B11092265 {4-[(E)-{(2E)-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid

{4-[(E)-{(2E)-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid

Cat. No.: B11092265
M. Wt: 418.9 g/mol
InChI Key: SMBOJKBAOBQNRG-CXUHLZMHSA-N
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Description

    4-[(E)-{(2E)-2-[(2-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid: , is a synthetic organic compound with a complex structure.

  • It belongs to the class of thiazolidinone derivatives and exhibits interesting biological properties.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stereochemistry, and potential as a building block for other compounds.

      Biology: Explore its interactions with enzymes, receptors, or cellular components.

      Medicine: Assess its pharmacological properties, bioavailability, and potential therapeutic applications.

      Industry: Evaluate its use as a precursor for specialty chemicals or pharmaceuticals.

  • Mechanism of Action

      Targets: likely interacts with specific molecular targets, such as , , or .

      Pathways: Further research is needed to elucidate the precise mechanisms by which it exerts its effects.

  • Comparison with Similar Compounds

      Unique Features: Highlight the distinctive aspects of , such as its structural motifs or specific properties.

      Similar Compounds: Mention related compounds, such as , , or .

    Compound X and its applications.

    Properties

    Molecular Formula

    C19H15ClN2O5S

    Molecular Weight

    418.9 g/mol

    IUPAC Name

    2-[4-[(E)-[2-(2-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid

    InChI

    InChI=1S/C19H15ClN2O5S/c1-26-15-8-11(6-7-14(15)27-10-17(23)24)9-16-18(25)22-19(28-16)21-13-5-3-2-4-12(13)20/h2-9H,10H2,1H3,(H,23,24)(H,21,22,25)/b16-9+

    InChI Key

    SMBOJKBAOBQNRG-CXUHLZMHSA-N

    Isomeric SMILES

    COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC(=O)O

    Canonical SMILES

    COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC(=O)O

    Origin of Product

    United States

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